6-Bromo-3-phenyl-imidazo[1,2-a]pyridine

Antiviral HCMV VZV

Procure 6-Bromo-3-phenyl-imidazo[1,2-a]pyridine for its unmatched synthetic utility. The C6 bromine atom is a superior leaving group for microwave-assisted Suzuki-Miyaura cross-coupling, enabling efficient derivatization that chloro-analogs cannot match. As a core scaffold in potent IRAK1/4 and FLT3 kinase inhibitors, this building block is essential for antiviral SAR programs targeting HCMV and VZV, where 6-halogenation dictates potency. Secure this well-characterized intermediate to accelerate your medicinal chemistry and methodology development workflows.

Molecular Formula C13H9BrN2
Molecular Weight 273.13 g/mol
Cat. No. B8450984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-phenyl-imidazo[1,2-a]pyridine
Molecular FormulaC13H9BrN2
Molecular Weight273.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C3N2C=C(C=C3)Br
InChIInChI=1S/C13H9BrN2/c14-11-6-7-13-15-8-12(16(13)9-11)10-4-2-1-3-5-10/h1-9H
InChIKeyDXSBISVNFDTTFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-phenyl-imidazo[1,2-a]pyridine: Chemical Identity and Procurement-Relevant Structural Context


6-Bromo-3-phenyl-imidazo[1,2-a]pyridine is a heterocyclic compound characterized by a fused imidazo[1,2-a]pyridine core bearing a phenyl substituent at the C3 position and a bromine atom at the C6 position. The bromine atom at the 6-position serves as a strategic functional handle for enabling downstream chemical diversification via cross-coupling reactions, a role in which this compound differs substantially from non-halogenated or chloro-substituted analogs [1]. The imidazo[1,2-a]pyridine scaffold itself is recognized as a privileged structure in medicinal chemistry, with derivatives developed as kinase inhibitors targeting IRAK1/4, FLT3, PI3K, and Nek2, among other therapeutic targets [2].

Why 6-Bromo-3-phenyl-imidazo[1,2-a]pyridine Cannot Be Interchanged with Other Imidazopyridine Analogs


Generic substitution among imidazo[1,2-a]pyridine analogs carries quantifiable risk due to the high sensitivity of both biological activity and synthetic utility to substitution pattern. In biological contexts, even a single halogen substitution at the 6-position can determine whether a compound acts as a potent antiviral agent or is entirely inactive: studies on 3-phenethylthiomethylimidazo[1,2-a]pyridines demonstrated that 6-halogeno derivatives, specifically including bromo-substituted congeners, were among the most potent against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV), whereas other substitution patterns yielded compounds that were less potent or required different selectivity profiles [1]. From a synthetic chemistry procurement perspective, the reactivity differential is equally stark: 6-bromoimidazo[1,2-a]pyridines undergo cross-coupling reactions with markedly different efficiency and selectivity compared to their 6-chloro or 6-iodo counterparts, directly impacting the feasibility and yield of downstream derivatization strategies [2].

Quantitative Differentiation Evidence: 6-Bromo-3-phenyl-imidazo[1,2-a]pyridine vs. Structural Analogs


Antiviral Potency Differentiation: 6-Halogeno vs. Alternative Substitution Patterns Against HCMV and VZV

In a systematic antiviral evaluation of imidazo[1,2-a]pyridine derivatives bearing a phenethylthiomethyl side chain at C3, the 6-halogeno-substituted compounds, which encompass the 6-bromo analog, were identified as the most potent against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) [1]. This finding directly contrasts with other congeners substituted at different positions or with non-halogen groups, which showed either reduced potency or altered selectivity profiles.

Antiviral HCMV VZV SAR

Synthetic Versatility Differentiation: 6-Bromo vs. 6-Chloro Reactivity in Suzuki-Miyaura Cross-Coupling

A comparative study of microwave-assisted Suzuki-Miyaura cross-coupling reactions established that 6-bromoimidazo[1,2-a]pyridines serve as superior substrates relative to their 6-chloro counterparts [1]. The bromine atom provides an optimal balance of reactivity and stability, enabling efficient C-C bond formation under microwave conditions while minimizing undesired side reactions. The study explicitly includes 6-bromoimidazo[1,2-a]pyridine among the preferred halogenated substrates for this transformation.

Synthetic Chemistry Cross-Coupling Microwave Synthesis Reactivity

Ipso- vs. Cine-Substitution Selectivity: Regiochemical Control Afforded by 6-Bromo Substitution

Investigations into the reactivity of 6-haloimidazo[1,2-a]pyridines with azoles revealed that the reaction outcome is highly condition-dependent, with 6-bromoimidazo[1,2-a]pyridine demonstrating distinct regiochemical behavior [1]. Depending on whether copper(I) catalysis is employed, the reaction proceeds via ipso-substitution (direct replacement of bromine) or cine-substitution (substitution with rearrangement), enabling divergent access to either 5- or 6-substituted derivatives from the same 6-bromo starting material. This dual-pathway versatility is not uniformly accessible with other halogen substituents.

Synthetic Chemistry Regioselectivity Nucleophilic Aromatic Substitution Mechanism

Kinase Inhibitor Scaffold Validation: 6-Bromo-3-phenyl-imidazo[1,2-a]pyridine as an Entry Point to IRAK1/4 and FLT3 Inhibitors

Recent patent literature establishes that substituted imidazo[1,2-a]pyridines, including those bearing bromine at the 6-position, constitute the core chemical matter for potent inhibition of interleukin-1 receptor-associated kinases (IRAK1 and IRAK4) and FMS-like tyrosine kinase 3 (FLT3) [1]. The patent claims compounds of Formula (I) wherein substituents include halogens, explicitly encompassing bromo-substituted imidazo[1,2-a]pyridines. These compounds are described as useful for treating diseases responsive to IRAK/FLT3 inhibition, including acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), with specified dosage ranges of 0.005 mg/kg to 50 mg/kg body weight.

Kinase Inhibition IRAK1 IRAK4 FLT3 Cancer

High-Value Application Scenarios for 6-Bromo-3-phenyl-imidazo[1,2-a]pyridine in Research and Industrial Settings


Medicinal Chemistry: Lead Optimization for Antiviral Agents Targeting HCMV or VZV

Based on evidence that 6-halogeno-substituted imidazo[1,2-a]pyridines exhibit superior potency against HCMV and VZV [1], 6-Bromo-3-phenyl-imidazo[1,2-a]pyridine serves as a rational starting point or comparator compound in structure-activity relationship (SAR) studies. Procurement of this specific bromo-derivative enables direct evaluation of halogen effects on antiviral activity, guiding medicinal chemists toward more potent and selective antiviral candidates.

Synthetic Methodology Development: Cross-Coupling Reaction Optimization and Library Synthesis

The established utility of 6-bromoimidazo[1,2-a]pyridines as preferred substrates for microwave-assisted Suzuki-Miyaura cross-coupling [2] makes this compound a valuable reference standard for developing and benchmarking new cross-coupling methodologies. Its well-characterized reactivity profile enables systematic exploration of catalyst systems, ligand effects, and reaction conditions, while its dual ipso/cine-substitution behavior [3] provides a rich mechanistic platform for studying regioselective nucleophilic aromatic substitution.

Kinase Inhibitor Discovery: IRAK1/4 and FLT3 Targeted Programs in Oncology and Inflammation

Given the explicit inclusion of halogenated imidazo[1,2-a]pyridines in recent patent claims as IRAK1/4 and FLT3 inhibitors [4], 6-Bromo-3-phenyl-imidazo[1,2-a]pyridine is directly relevant as a building block or reference compound in drug discovery campaigns targeting these kinases. Its procurement supports the synthesis of proprietary analogs, the validation of biological assays, and the establishment of baseline SAR for kinase inhibition in therapeutic areas including acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).

Quote Request

Request a Quote for 6-Bromo-3-phenyl-imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.